Positional Isomer Differentiation: 3-Methyl-4-nitro Substitution vs. 4-Nitrophenyl and 3-Nitrophenyl Analogs
The target compound 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole contains a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring. This substitution pattern differs fundamentally from the more common 2-(4-nitrophenyl)-1,3,4-oxadiazole (CAS: 4291-13-8, MF: C8H5N3O3, MW: 191.14) and 2-(3-nitrophenyl)-1,3,4-oxadiazole (CAS: 5565-72-0, MF: C8H5N3O3, MW: 191.14). The addition of the 3-methyl group increases molecular weight by 14.03 g/mol and introduces steric hindrance that alters both physicochemical properties and biological target interactions . The 3-methyl-4-nitro substitution pattern is specifically documented to impart unique chemical and biological properties compared to non-methylated nitrophenyl analogs .
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | C9H7N3O3; MW: 205.17 g/mol; 3-methyl-4-nitrophenyl substitution |
| Comparator Or Baseline | 2-(4-Nitrophenyl)-1,3,4-oxadiazole: C8H5N3O3; MW: 191.14 g/mol; 2-(3-Nitrophenyl)-1,3,4-oxadiazole: C8H5N3O3; MW: 191.14 g/mol |
| Quantified Difference | MW difference: +14.03 g/mol (7.3% increase); additional methyl group introduces steric bulk absent in comparator compounds |
| Conditions | Structural comparison based on established chemical structures and molecular formulas |
Why This Matters
The presence of the 3-methyl group adjacent to the 4-nitro substituent creates a sterically and electronically distinct environment that cannot be replicated by non-methylated nitrophenyl oxadiazoles, which is critical for maintaining SAR integrity in lead optimization programs.
